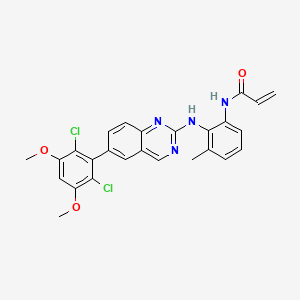
BLU9931
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLU-9931 is a potent and irreversible small-molecule inhibitor of fibroblast growth factor receptor 4 (FGFR4). It is primarily used as a targeted therapy for treating patients with hepatocellular carcinoma (HCC) whose tumors have an activated FGFR4 signaling pathway . BLU-9931 is highly selective for FGFR4 compared to other FGFR family members and other kinases .
Mechanism of Action
Target of Action
BLU9931 is a potent, irreversible, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is one of the four tyrosine kinase receptors for FGFs and is involved in various cellular processes .
Mode of Action
This compound interacts with FGFR4 and inhibits its activity. This inhibition is achieved by blocking the phosphorylation of the FGFR4 signaling pathway . The compound demonstrates prolonged inhibitory activity in cell lines after removal of the compound, consistent with its covalent mode of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF19/FGFR4 signaling pathway. This pathway is strongly associated with cancer development and progression . Inhibition of signal transduction through the ERK, AKT, and STAT3 pathways by this compound reduces proliferation of FGF19/FGFR4 signaling-activated cells .
Pharmacokinetics
It’s known that this compound demonstrates prolonged inhibitory activity in cell lines after removal of the compound, which suggests a lasting presence in the cellular environment .
Result of Action
This compound has been shown to reduce proliferation and invasion of cancer cells while promoting their senescence . It does inhibit cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (mt1-mmp) expression in fgf19/fgfr4 signaling-activated cells .
Action Environment
It’s worth noting that the effectiveness of this compound is linked to the presence of an intact fgfr4 signaling pathway, including fgf19, fgfr4, and klb .
Biochemical Analysis
Biochemical Properties
BLU9931 interacts with FGFR4, a tyrosine kinase receptor for fibroblast growth factors (FGFs), involved in diverse cellular processes . This compound inhibits FGFR4 activity, but weakly inhibits FGFR1, FGFR2, and FGFR3 . It forms a covalent bond with Cysteine 552 near the ATP-binding site that is only present in FGFR4 among FGFRs .
Cellular Effects
This compound has been shown to reduce the proliferation of cancer cells and induce cellular senescence . It inhibits signal transduction through the ERK, AKT, and STAT3 pathways . This compound also inhibits cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (MT1-MMP) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR4, thereby reducing the activation of downstream signaling pathways such as ERK, AKT, and STAT3 . This inhibition leads to reduced cell proliferation and induction of cellular senescence .
Metabolic Pathways
This compound is involved in the FGF19/FGFR4 signaling pathway . By inhibiting FGFR4, it disrupts this pathway, which is associated with various cellular processes and is often activated in certain types of cancer .
Subcellular Localization
As an inhibitor of FGFR4, it is likely to interact with this receptor at the cell membrane, where FGFR4 is typically located .
Preparation Methods
BLU-9931 is synthesized through a series of chemical reactions involving the formation of an anilino-quinazoline core and the attachment of a dichlorodimethoxyphenyl group. The synthetic route includes the following steps :
- Formation of the anilino-quinazoline core.
- Attachment of the dichlorodimethoxyphenyl group.
- Formation of a covalent bond with Cys552 within the ATP-binding pocket of FGFR4.
The compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the selectivity and potency of the final product .
Chemical Reactions Analysis
BLU-9931 undergoes several types of chemical reactions, including:
Oxidation: BLU-9931 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: BLU-9931 can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BLU-9931 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BLU-9931 is unique in its high selectivity for FGFR4 compared to other FGFR family members and kinases . Similar compounds include:
H3B-6527: Another FGFR4-selective inhibitor that targets Cys552 for irreversible binding.
BLU-554: A selective FGFR4 inhibitor used in cancer research.
FGF401: A reversible FGFR4 inhibitor that reduces off-target effects and prolongs residence time.
These compounds share similar mechanisms of action but differ in their selectivity, binding properties, and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538604-68-0 |
Source


|
| Record name | BLU-9931 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLU-9931 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
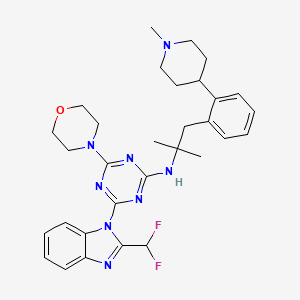
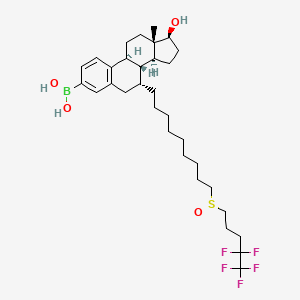


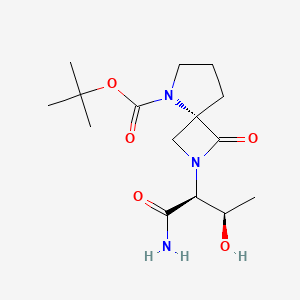

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
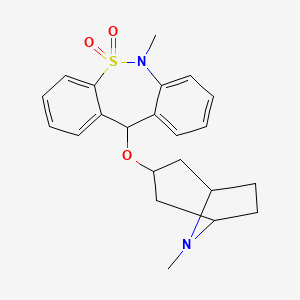
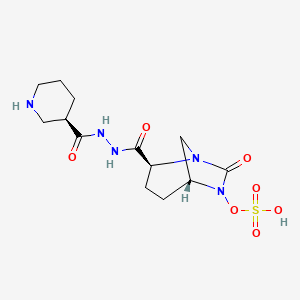
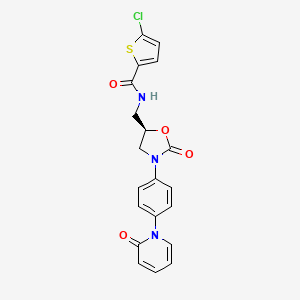
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
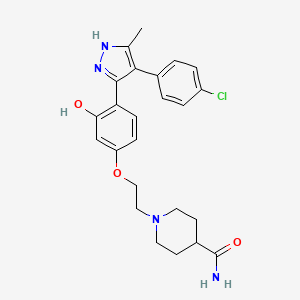

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
